molecular formula C29H34Cl4N4NaO6S2+ B15189847 Hydrogen 5,6-dichloro-2-(3-(2H-benzimidazol-2-ylidene-5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl))propen-1-yl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium, sodium salt CAS No. 66138-06-5

Hydrogen 5,6-dichloro-2-(3-(2H-benzimidazol-2-ylidene-5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl))propen-1-yl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium, sodium salt

Cat. No.: B15189847
CAS No.: 66138-06-5
M. Wt: 763.5 g/mol
InChI Key: PCCBMYMQGSMODP-UHFFFAOYSA-N
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Description

The compound Hydrogen 5,6-dichloro-2-(3-(2H-benzimidazol-2-ylidene-5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl))propen-1-yl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium, sodium salt (hereafter referred to by its full IUPAC name) is a sulfonated benzimidazole derivative characterized by dual benzimidazole cores linked via a propenyl bridge. Each benzimidazole moiety is substituted with chlorine atoms at positions 5 and 6, ethyl groups at the nitrogen atoms, and sulfonatobutyl chains at position 2. The sodium salt form enhances its solubility in aqueous media, making it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals .

This compound serves as a versatile organic building block due to its conjugated π-system, which facilitates interactions with biological targets, and its sulfonate groups, which improve hydrophilicity. Its synthesis typically involves multi-step halogenation, alkylation, and sulfonation reactions under controlled conditions .

Properties

CAS No.

66138-06-5

Molecular Formula

C29H34Cl4N4NaO6S2+

Molecular Weight

763.5 g/mol

IUPAC Name

sodium;4-[5,6-dichloro-2-[(E,3E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfobutyl)benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate

InChI

InChI=1S/C29H34Cl4N4O6S2.Na/c1-5-34-24-14-20(30)22(32)16-26(24)36(12-10-18(3)44(38,39)40)28(34)8-7-9-29-35(6-2)25-15-21(31)23(33)17-27(25)37(29)13-11-19(4)45(41,42)43;/h7-9,14-19H,5-6,10-13H2,1-4H3,(H-,38,39,40,41,42,43);/q;+1

InChI Key

PCCBMYMQGSMODP-UHFFFAOYSA-N

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCC(C)S(=O)(=O)O)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl.[Na+]

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCC(C)S(=O)(=O)O)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Benzimidazole Derivatives with Halogen and Sulfonate Substitutions
  • 5,6-Dichloro-1-ethyl-3-sulfobutyl-2-(3-(5,6-dichloro-1-ethyl-3-sulfobutylbenzimidazolinylidene-1-propenyl)benzimidazolium hydroxide (inner salt, sodium salt) :

    • Shares identical benzimidazole cores and propenyl linkage but differs in sulfonate positioning (4-sulfobutyl vs. 3-sulfonatobutyl in the target compound). This structural variation marginally affects solubility and molecular polarity, as the 3-sulfonatobutyl group introduces steric hindrance near the benzimidazole nitrogen .
    • Applications: Used in dye-sensitized solar cells (DSSCs) due to its charge-transfer properties, unlike the target compound’s focus on pharmaceutical intermediates .
  • 5,6,7,8-Tetrabromo-2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phthalazine-1,4-dione :

    • A brominated heterocyclic compound with triazole and thiadiazole rings. While lacking sulfonate groups, its halogen-rich structure confers antimicrobial activity, contrasting with the target compound’s role as a synthetic intermediate .
Sulfonated Heterocycles
  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile: A sulfonate-free thiazolo-pyrimidine derivative with a cyanobenzylidene substituent. Its planar structure and nitrile groups enhance binding to kinase targets, unlike the target compound’s sulfonate-driven aqueous compatibility .

Physicochemical and Functional Properties

Property Target Compound 4-Sulfobutyl Variant Thiazolo-Pyrimidine
Melting Point Not reported >250°C (decomposes) 213–215°C
Solubility High (aqueous) Moderate (polar solvents) Low (DMSO/ethanol)
Key Functional Groups Cl, sulfonate, ethyl Cl, sulfonate, ethyl CN, furan, thiazole
Biological Activity Pharmaceutical intermediate DSSC applications Kinase inhibition

Mechanistic and Application Comparisons

  • Pharmaceutical Utility : The target compound’s sulfonate and chlorine substituents enhance its ability to act as a prodrug or enzyme inhibitor, whereas brominated analogues (e.g., tetrabromo-phthalazine derivatives) exhibit direct antimicrobial effects .
  • Synthetic Flexibility : Unlike rigid thiazolo-pyrimidines , the propenyl bridge in the target compound allows conformational adjustments, enabling diverse derivatization for drug discovery .
  • Structure-Activity Relationship (SAR): Chlorine atoms at positions 5 and 6 are critical for π-π stacking with hydrophobic protein pockets, a feature shared with dichlorobenzimidazole-based kinase inhibitors . Sulfonate groups mitigate cytotoxicity by reducing cellular membrane penetration, a contrast to non-sulfonated cyanobenzylidene compounds .

Research Findings and Implications

  • Similarity Principles : The target compound aligns with the "similar property principle" in cheminformatics, where structural analogs (e.g., sulfonated benzimidazoles) share overlapping biological mechanisms, such as binding to ATP-binding cassettes or DNA topoisomerases .
  • Divergences: Despite structural similarities, minor substituent changes (e.g., sulfonate positioning) significantly alter application profiles. For example, the 4-sulfobutyl variant’s use in DSSCs highlights the impact of electronic properties on function .

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